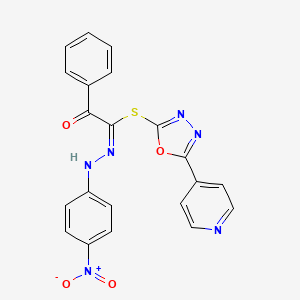![molecular formula C20H25Cl3N2O B11987973 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide](/img/structure/B11987973.png)
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a naphthylamine moiety, and an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2,2-trichloroethanol with naphthalen-1-ylamine under acidic conditions to form the intermediate N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]amine.
Amidation: The intermediate is then reacted with octanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or alkoxides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide can be compared with other similar compounds, such as:
- N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide
- N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)thiophene-2-carboxamide
- 2-Methyl-N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the octanamide chain differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propriétés
Formule moléculaire |
C20H25Cl3N2O |
|---|---|
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide |
InChI |
InChI=1S/C20H25Cl3N2O/c1-2-3-4-5-6-14-18(26)25-19(20(21,22)23)24-17-13-9-11-15-10-7-8-12-16(15)17/h7-13,19,24H,2-6,14H2,1H3,(H,25,26) |
Clé InChI |
KDZMDEARBFMVIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B11987893.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide](/img/structure/B11987896.png)
![3-(3-bromophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11987897.png)
![N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11987898.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11987900.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11987918.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B11987924.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987943.png)

![N'-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987953.png)
![4-methyl-N'-[(E,2E)-1-methyl-3-phenyl-2-propenylidene]benzenesulfonohydrazide](/img/structure/B11987958.png)
